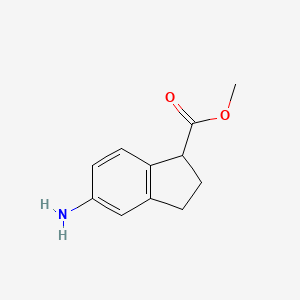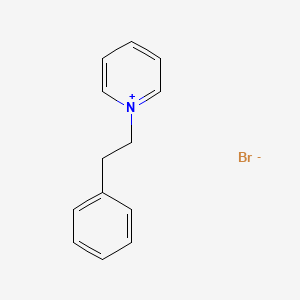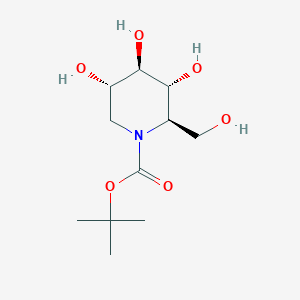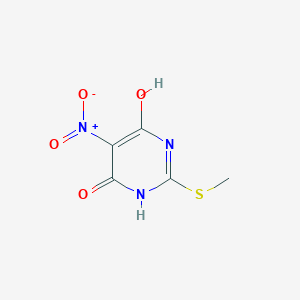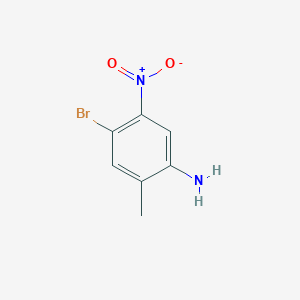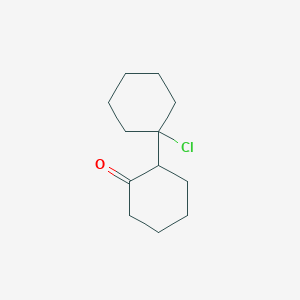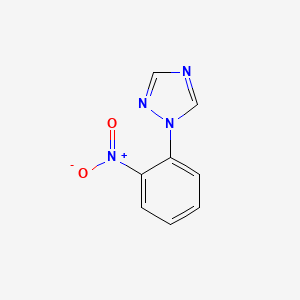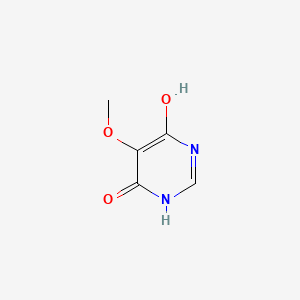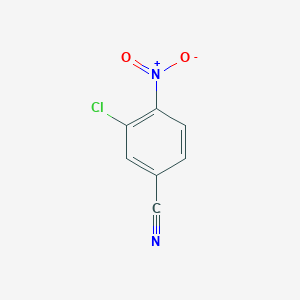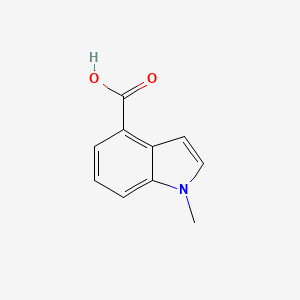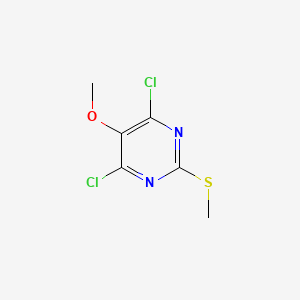![molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6](/img/structure/B1354972.png)
Methyl imidazo[1,2-a]pyridine-7-carboxylate
概要
説明
“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 86718-01-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular weight of “Methyl imidazo[1,2-a]pyridine-7-carboxylate” is 176.17 . The InChI Code is1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 . Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a solid with a melting point of 140 - 141°C .科学的研究の応用
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridine derivatives, including Methyl imidazo[1,2-a]pyridine-7-carboxylate, are synthesized through various innovative methods, aiming for efficiency and selectivity. A notable approach involves the direct oxidation of methyl groups in compounds to obtain aminoisonicotinic acid, a precursor for further transformations (Lifshits, Ostapchuk, & Brel, 2015). Another method reported is the "water-mediated" hydroamination and silver-catalyzed aminooxygenation, which facilitates the synthesis of methylimidazo[1,2-a]pyridines without the need for an added catalyst, showcasing the potential for green chemistry applications (Mohan, Rao, & Adimurthy, 2013).
- The versatility of imidazo[1,2-a]pyridine carboxylic acid derivatives is highlighted in their preparation from commercially available 2-amino pyridine, through alkylation/cyclization processes, and subsequent reactions that afford structurally diverse compounds (Du Hui-r, 2014). This underscores the adaptability of these compounds in chemical syntheses and the exploration of new pharmacological agents.
Potential Pharmacological Applications
- The imidazo[1,2-a]pyridine framework is instrumental in the development of compounds with promising activity against various cancers. For instance, selenylated imidazo[1,2-a]pyridines have demonstrated significant cytotoxicity against breast cancer cells, indicating their potential as chemotherapeutic agents. These compounds mediate their effects through Akt-mediated regulation, DNA cleavage, and apoptosis induction (Almeida et al., 2018).
- The structural and electronic modifications of imidazo[1,2-a]pyridine derivatives significantly influence their biological activity. A study on the crystal correlation and anticholinesterase potential of these compounds highlights their clinical relevance, particularly in addressing heart and circulatory failures. Certain derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be leveraged in the treatment of diseases like Alzheimer's (Kwong et al., 2019).
Safety And Hazards
将来の方向性
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.
特性
IUPAC Name |
methyl imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHRVKMXYXBEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568150 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
CAS RN |
86718-01-6 | |
| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

